Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Drug Discovery Medicinal Chemistry Scaffold Synthesis

This compound is a disubstituted hydrazine (C8H16N2O, MW 156.23 g/mol) featuring a cyclopropyl group and a tetrahydro-2H-pyran (THP) ring attached to a single hydrazine nitrogen. It is categorized as a research chemical intended for use as a synthetic intermediate or building block, not for human or veterinary therapeutic application.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 2097983-91-8
Cat. No. B1477533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
CAS2097983-91-8
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCOCC2)N
InChIInChI=1S/C8H16N2O/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2
InChIKeyPBEUDJLQSPMYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine (CAS 2097983-91-8) for Advanced Synthesis and Research


This compound is a disubstituted hydrazine (C8H16N2O, MW 156.23 g/mol) featuring a cyclopropyl group and a tetrahydro-2H-pyran (THP) ring attached to a single hydrazine nitrogen [1]. It is categorized as a research chemical intended for use as a synthetic intermediate or building block, not for human or veterinary therapeutic application [2]. Its structure furnishes the hydrazine moiety with both a strained, metabolically resilient cycloalkane and a saturated oxygen heterocycle, creating a unique platform for further functionalization and library synthesis.

The Risk of Substituting 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine with Simpler Analogs


Direct substitution with simpler hydrazine building blocks, such as (tetrahydro-2H-pyran-4-yl)hydrazine or cyclopropylhydrazine, is not scientifically viable due to fundamental differences in sterics, electronic properties, and metabolic stability. The target compound is a unique, non-symmetrical sterically hindered nucleophile [1]. Substitution with a mono-substituted analog would result in the loss of the critical cyclopropyl group, known to enhance metabolic stability and binding affinity in medicinal chemistry [2], or the tetrahydropyran ring, which improves solubility and modulates pharmacokinetic properties [3]. This dual substitution is essential for generating the specific 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold, a key intermediate for active pharmaceutical ingredients (APIs), such as ALK5 inhibitors [4].

Quantifiable Differentiation of 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine for Procurement and Synthesis


Enhanced Structural Complexity vs. Mono-substituted Hydrazines

The target compound provides significantly higher scaffold complexity (Fraction Csp3 = 0.88, number of stereocenters = 1) compared to the commercially available building block (tetrahydro-2H-pyran-4-yl)hydrazine (C5H12N2O, Fraction Csp3 = 0.80, no stereocenters) [1]. This increased saturation and three-dimensionality is a key parameter for lead-likeness and is difficult to replicate by substituting simpler, planar analogs [2].

Drug Discovery Medicinal Chemistry Scaffold Synthesis

Superior Metabolic Stability Inferred from the Cyclopropyl Group vs. Alternative N-Alkyl Substituents

In medicinal chemistry, a cyclopropyl substituent is a well-documented strategy to block metabolic soft spots on heterocyclic systems. While direct microsomal stability data for this specific hydrazine is not public, literature on analogous pyrazole series demonstrates that replacing an N-methyl or N-ethyl group with an N-cyclopropyl group consistently reduces oxidative metabolism, leading to a significantly longer half-life [1]. Therefore, incorporating this building block pre-installs a key metabolic shield compared to using N-alkyl-substituted hydrazine alternatives.

Metabolic Stability Pharmacokinetics CYP450 Inhibition

Role as a Critical Intermediate for an Advanced Pharmaceutical Scaffold

The primary established application points to this hydrazine as the direct precursor to 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, a core scaffold for potent and selective ALK5 inhibitors [1]. The lead compound 12r from this series, which is derived from this scaffold, demonstrated an oral bioavailability of 57.6%, showcasing the value of the pyrazole core [2]. This established route to a validated pharmacological scaffold is a clear differentiator from generic hydrazine building blocks, which lack this defined synthetic application.

ALK5 Inhibitor Fibrosis Oncology Synthetic Route

Optimal Applications for 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine in Drug Discovery and Chemical Biology


Design and Synthesis of ALK5 (TGF-β Type I Receptor) Inhibitor Libraries

The primary application derived from current evidence is as a crucial intermediate for constructing ALK5 inhibitor candidates [1]. By using this hydrazine, medicinal chemists can directly access the 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold, a proven core that has already yielded inhibitors with nanomolar potency and good oral bioavailability [2]. This is the most compelling scenario for procurement, as it connects the building block directly to a validated therapeutic target in fibrosis and oncology.

Leveraging the Cyclopropyl Group for Metabolic Stability in Fragment-Based Drug Discovery (FBDD)

This hydrazine can be used as a specialized 'capping group' or fragment in FBDD campaigns to rapidly introduce a metabolically stable cyclopropyl moiety onto a heterocyclic core [3]. The class-level literature evidence strongly supports that N-cyclopropyl fragments exhibit superior resistance to cytochrome P450-mediated oxidation compared to other N-alkyl fragments, making this compound a strategic choice for hit-to-lead optimization focused on improving pharmacokinetic profiles [3]. This application scenario relies on established medicinal chemistry principles.

Preparation of Polycyclic Heterocycles via Sequential Functionalization

The unique unsymmetrical nature of the hydrazine allows for sequential, chemoselective functionalization. The steric environment of the cyclopropyl and tetrahydropyran groups can be exploited to direct the first chemical modification to the less hindered nitrogen [4]. This enables the synthesis of pentasubstituted hydrazines or fused heterocyclic ring systems of high complexity and scaffold diversity, which are valuable in underexploited chemical space for biological screening [4].

Quote Request

Request a Quote for 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.